molecular formula C16H12O3S B14648539 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- CAS No. 51762-99-3

9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo-

Cat. No.: B14648539
CAS No.: 51762-99-3
M. Wt: 284.3 g/mol
InChI Key: UYMUKRUUNQHSNN-UHFFFAOYSA-N
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Description

9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- is a chemical compound with a complex structure that includes a thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- typically involves the reaction of 2-(2-carboxyphenyl)sulfanylbenzoic acid under specific conditions . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process might include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioxanthene derivatives with different functional groups.

Scientific Research Applications

9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-Thioxanthene-3-carboxylic acid, 7-ethyl-9-oxo- stands out due to its unique structural features and specific functional groups. These differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

51762-99-3

Molecular Formula

C16H12O3S

Molecular Weight

284.3 g/mol

IUPAC Name

7-ethyl-9-oxothioxanthene-3-carboxylic acid

InChI

InChI=1S/C16H12O3S/c1-2-9-3-6-13-12(7-9)15(17)11-5-4-10(16(18)19)8-14(11)20-13/h3-8H,2H2,1H3,(H,18,19)

InChI Key

UYMUKRUUNQHSNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)SC3=C(C2=O)C=CC(=C3)C(=O)O

Origin of Product

United States

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